molecular formula C12H13NO3 B13085965 (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B13085965
M. Wt: 219.24 g/mol
InChI Key: OWKGDEDCXQCCSO-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or resolving agents is crucial to ensure the desired stereochemistry is maintained throughout the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can inhibit or activate their function. The pathways involved may include the modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3R)-3-hydroxypipecolic acid: Shares the pyrrolidine ring structure but has a hydroxyl group instead of a phenyl group.

Uniqueness

(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m1/s1

InChI Key

OWKGDEDCXQCCSO-KOLCDFICSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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